molecular formula C13H20ClN B6343971 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride CAS No. 1240591-00-7

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride

Cat. No.: B6343971
CAS No.: 1240591-00-7
M. Wt: 225.76 g/mol
InChI Key: YTEQFKOTZYCRPG-NBYYMMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and an amine group, all of which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the prop-2-en-1-yl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the context of its use, such as its role in a particular biochemical pathway or its therapeutic target in medicine.

Comparison with Similar Compounds

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](pro

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-propan-2-ylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11(2)14-10-12(3)9-13-7-5-4-6-8-13;/h4-9,11,14H,10H2,1-3H3;1H/b12-9+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEQFKOTZYCRPG-NBYYMMLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.